1-Benzyloxy-2-methyl-3-nitrobenzene
Overview
Description
1-Benzyloxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C14H13NO3 It is a substituted nitrobenzene, characterized by a benzyl ether group at the first position, a methyl group at the second position, and a nitro group at the third position on the benzene ring
Mechanism of Action
Target of Action
This compound is a substituted nitrobenzene, and nitrobenzenes are known to undergo electrophilic nitration and Friedel-Crafts acylation reactions . These reactions introduce deactivating, meta-directing substituents on an aromatic ring .
Mode of Action
It’s known that the attached atoms in nitrobenzenes are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Biochemical Pathways
It may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
Pharmacokinetics
It’s known that the compound has a molecular weight of 24326 g/mol , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyloxy-2-methyl-3-nitrobenzene. For instance, the compound has a boiling point of 150 °C/1.5 mmHg and a density of 1.738 g/mL at 25 °C . These physical properties could affect how the compound behaves in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(benzyloxy)-2-methylbenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(Benzyloxy)-2-methyl-3-aminobenzene.
Substitution: 2-methyl-3-nitrophenol.
Oxidation: 1-(Benzyloxy)-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1-Benzyloxy-2-methyl-3-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-(Benzyloxy)-3-methyl-2-nitrobenzene: Similar structure but with different substitution pattern.
1-(Benzyloxy)-4-methyl-2-nitrobenzene: Another isomer with the methyl group at the para position.
1-(Benzyloxy)-2-methyl-4-nitrobenzene: Similar compound with the nitro group at the para position.
Uniqueness: 1-Benzyloxy-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The meta relationship between the nitro and methyl groups can lead to distinct chemical behavior compared to its isomers .
Properties
IUPAC Name |
2-methyl-1-nitro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZHNXXFIYDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303487 | |
Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-37-3 | |
Record name | 20876-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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